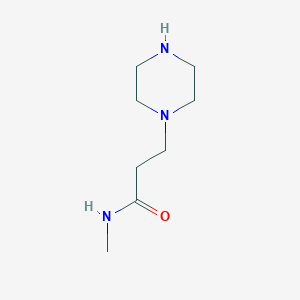

1-Piperazinepropanamide,N-methyl-

Description

Contextualization of Piperazine (B1678402) Derivatives in Chemical Science

Piperazine and its derivatives are a class of heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. nih.govnih.govwikipedia.org This structural motif is of immense importance in the chemical sciences, particularly in the development of pharmaceuticals. nih.govwisdomlib.org The two nitrogen atoms within the piperazine ring provide a unique combination of properties, including the ability to form hydrogen bonds and act as a basic center, which can be crucial for molecular interactions with biological targets. nih.gov The versatility of the piperazine ring allows for a wide range of chemical modifications at the nitrogen positions, enabling the synthesis of diverse libraries of compounds with varied physicochemical and pharmacological properties. nih.gov Many commercially successful drugs, spanning a wide range of therapeutic areas, incorporate the piperazine scaffold, underscoring its significance in medicinal chemistry. wikipedia.org

Overview of N-Methyl Substitution in Piperazinepropanamide Structures

The introduction of a methyl group to one of the nitrogen atoms of the piperazine ring, resulting in an N-methyl substitution, can significantly alter the properties of the parent compound. mdpi.com This modification can influence the compound's basicity, lipophilicity, and steric profile. mdpi.com In the context of medicinal chemistry, N-methylation can impact a molecule's pharmacokinetic properties, such as its ability to cross cell membranes and the blood-brain barrier. Furthermore, the N-methyl group can affect the binding affinity and selectivity of the compound for its biological target. acs.org Studies on N-methylpiperazine-containing compounds have shown that this substitution can be a key determinant of their biological activity. mdpi.com

Scope and Objectives of Academic Inquiry on 1-Piperazinepropanamide, N-methyl-

Academic inquiry into 1-Piperazinepropanamide, N-methyl- is primarily driven by the potential to create novel molecules with specific biological activities. The research objectives for this compound and its analogues can be multifaceted and include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce 1-Piperazinepropanamide, N-methyl- and related derivatives. This includes detailed characterization of the compounds using modern analytical techniques.

Medicinal Chemistry Exploration: Investigating the potential of this scaffold as a building block for the development of new therapeutic agents. This often involves creating a library of analogues with different substituents to establish structure-activity relationships (SAR).

Pharmacological Profiling: Screening the compound and its derivatives for a wide range of biological activities. Given the prevalence of the piperazine moiety in centrally acting agents, research may focus on its potential effects on the central nervous system. researchgate.net

Chemical Biology Studies: Utilizing the compound as a tool to probe biological pathways and understand the function of specific proteins or receptors.

While extensive research on the specific compound 1-Piperazinepropanamide, N-methyl- is not widely documented in public literature, the foundational knowledge of its constituent parts provides a strong rationale for its investigation within these academic domains.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-piperazin-1-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-9-8(12)2-5-11-6-3-10-4-7-11/h10H,2-7H2,1H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLLLCGXTIXOQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCN1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597997 | |

| Record name | N-Methyl-3-(piperazin-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89009-58-5 | |

| Record name | N-Methyl-3-(piperazin-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Piperazinepropanamide, N Methyl

Strategies for the Construction of the 1-Piperazinepropanamide Core

The fundamental structure of 1-Piperazinepropanamide, N-methyl- is built upon a piperazine (B1678402) ring linked to a propanamide group. The assembly of this core can be approached through various synthetic strategies, primarily involving the formation of the piperazine ring and the subsequent or concurrent attachment of the propanamide side chain.

Ring Formation Approaches for Piperazine Moieties

The piperazine ring is a common scaffold in pharmacologically active compounds and its synthesis is well-established. rsc.org Several methods can be employed for its construction. One common approach involves the cyclization of appropriate precursors. smolecule.com For instance, the reaction of a suitable aniline (B41778) with bis-(2-haloethyl)amine or diethanolamine (B148213) can lead to the formation of the piperazine ring. mdpi.com

More advanced and efficient methods for piperazine synthesis have also been developed. A palladium-catalyzed cyclization reaction offers a modular approach to highly substituted piperazines with good yields and high stereochemical control. organic-chemistry.org Another modern technique is a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes, providing access to a range of substituted piperazines under mild conditions. organic-chemistry.org Furthermore, one-pot, three-component synthetic routes have been reported for the efficient synthesis of highly substituted piperazines with excellent stereoselectivity. acs.org

Amidation Reactions for Propanamide Linkage

The formation of the propanamide linkage is a critical step in the synthesis of the target molecule. This is typically achieved through an amidation reaction. A common method involves the reaction of a piperazine derivative with a propanoyl chloride or a related acylating agent. smolecule.com

Alternatively, propanamide can be synthesized through the condensation reaction of urea (B33335) and propanoic acid or by the dehydration of ammonium (B1175870) propionate. masterorganicchemistry.com For the specific synthesis of N-substituted propanamides, the reaction of an acid chloride with a primary or secondary amine is a widely used and effective method. organic-chemistry.org Coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), can also be employed to facilitate the reaction between a carboxylic acid and an amine. organic-chemistry.org

Introduction of the N-Methyl Group in Piperazinepropanamide Synthesis

A key feature of the target molecule is the N-methyl group. This can be introduced at either the piperazine nitrogen or the amide nitrogen, and various techniques are available for this transformation.

N-Alkylation Techniques for Piperazine Nitrogen

The N-methylation of the piperazine ring is a common transformation in the synthesis of many pharmaceutical compounds. mdpi.com Direct alkylation of piperazine with a methylating agent like methyl iodide can be challenging to control, often leading to a mixture of mono- and di-alkylated products. masterorganicchemistry.com To achieve selective mono-methylation, one of the nitrogen atoms of the piperazine ring can be protected with a group like tert-butoxycarbonyl (Boc). researchgate.net The unprotected nitrogen can then be methylated, followed by the removal of the protecting group. researchgate.net

Reductive amination is another powerful technique for the N-alkylation of piperazines. mdpi.commasterorganicchemistry.com This method involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to form the N-alkylated product. masterorganicchemistry.comorganic-chemistry.org This approach avoids the issue of over-alkylation. masterorganicchemistry.com

| Reagent/Method | Description |

| Methyl Iodide | A common methylating agent, but can lead to di-alkylation. |

| Boc Protection | Allows for selective mono-methylation of the piperazine ring. researchgate.net |

| Reductive Amination | A versatile method using an aldehyde and a reducing agent to achieve controlled N-alkylation. mdpi.commasterorganicchemistry.com |

Methylation Strategies for Amide Nitrogen

Methylation of the amide nitrogen presents a different synthetic challenge due to the lower nucleophilicity of the amide nitrogen compared to an amine. The delocalization of the nitrogen lone pair into the carbonyl group makes direct alkylation difficult. google.com However, enzymatic methods have been discovered that can catalyze the N-methylation of amide bonds using S-adenosyl methionine (SAM) as a cofactor. google.com While not a standard laboratory procedure, this highlights a biological approach to this transformation. In a laboratory setting, strong bases may be required to deprotonate the amide nitrogen, making it sufficiently nucleophilic for methylation, though this can lead to side reactions. google.com

Advanced Synthetic Routes to 1-Piperazinepropanamide, N-methyl- and its Analogues

Modern synthetic strategies often aim for efficiency and convergency, combining multiple steps into one-pot procedures or employing novel catalytic systems. For the synthesis of 1-Piperazinepropanamide, N-methyl-, an advanced route could involve a one-pot reaction that integrates amide activation, reduction, and intramolecular cyclization from halogenated amides to form the piperidine (B6355638) or pyrrolidine (B122466) core, a strategy that could be adapted for piperazine synthesis. nih.govmdpi.com

Reductive amination stands out as a particularly useful method for creating analogues of the target compound. researchgate.net By varying the aldehyde or ketone used in the reaction, a diverse range of substituents can be introduced onto the piperazine nitrogen. masterorganicchemistry.com For instance, a one-pot reductive amination of aldehydes and ketones with amines using an iridium catalyst and formic acid as a hydrogen source provides an environmentally friendly route to a wide array of functionalized amines. researchgate.net

Furthermore, the synthesis of piperazine-based compounds can be achieved through multi-step sequences that allow for the introduction of various functional groups. For example, a four-step reaction sequence involving the alkylation of a substituted piperazine with a nitrophenethyl bromide, followed by reduction and a Gould-Jacobs reaction, can yield complex quinolone derivatives containing a piperazine moiety. nih.gov

The PubChem database lists the compound N-methyl-3-(piperazin-2-yl)propanamide, providing its chemical formula and other identifiers, which confirms its existence and provides a basis for the synthetic strategies discussed. nih.gov

One-Pot Synthesis Approaches

Currently, specific one-pot synthetic procedures dedicated to the direct synthesis of 1-Piperazinepropanamide, N-methyl- are not extensively documented in publicly available scientific literature. The development of such a method would likely involve the simultaneous reaction of N-methylpiperazine, a three-carbon acylating agent, and a methylamine (B109427) source under conditions that promote sequential N-acylation and amidation in a single reaction vessel. This approach, while theoretically efficient, would require careful optimization to control selectivity and minimize side products.

Catalytic Methods in Piperazinepropanamide Synthesis

Catalytic methods are central to the efficient synthesis of piperazine derivatives. While specific catalytic syntheses for 1-Piperazinepropanamide, N-methyl- are not explicitly detailed, related catalytic preparations of N-methylpiperazine, a key precursor, are well-established. For instance, the catalytic cyclization of diethanolamine and methylamine over a solid-supported catalyst in a fixed-bed reactor represents a continuous production method for N-methylpiperazine. google.com Another approach involves the reaction of piperazine with methanol (B129727) in the presence of a Cu-Ni-Mo/Al2O3 catalyst to yield N-methylpiperazine with high conversion and selectivity. researchgate.net

Furthermore, a patented method describes the synthesis of N-methylpiperazine by reacting piperazine and formaldehyde (B43269) in the presence of a Raney nickel catalyst and hydrogen. google.com These catalytic methods for producing the N-methylpiperazine core are crucial first steps upon which the subsequent addition of the propanamide side chain can be built.

Table 1: Catalytic Synthesis of N-methylpiperazine Precursors

| Reactants | Catalyst | Reaction Conditions | Product | Yield/Selectivity | Reference |

| Diethanolamine, Methylamine | Solid-supported catalyst | Fixed-bed reactor | N-methylpiperazine | - | google.com |

| Piperazine, Methanol | Cu-Ni-Mo/Al2O3 | 180°C, 0.8 MPa, LHSV 0.20 h⁻¹ | N-methylpiperazine | 90.5% conversion, 86.9% selectivity | researchgate.net |

| Piperazine, Formaldehyde | Raney nickel | 70-100°C, 1.0-6.0 MPa H₂ | N-methylpiperazine | - | google.com |

Multi-Step Reaction Sequences

Multi-step synthesis provides a more controlled, albeit longer, route to 1-Piperazinepropanamide, N-methyl-. A common strategy involves the initial synthesis of N-methylpiperazine, followed by its reaction with a suitable propanoyl derivative. For example, N-methylpiperazine can be synthesized by the methylation of piperazine hexahydrate with formic acid and formaldehyde.

In a subsequent step, the synthesized N-methylpiperazine can be reacted with a propanoylating agent, such as 3-chloropropionyl chloride or acrylic acid derivatives, to introduce the propanamide backbone. The final step would then involve the amidation of the resulting carboxylic acid or ester with methylamine to form the N-methyl amide. While a complete multi-step synthesis specifically for 1-Piperazinepropanamide, N-methyl- is not detailed in a single source, the individual steps are based on well-established organic transformations.

Derivatization and Functionalization Strategies of the 1-Piperazinepropanamide, N-methyl- Scaffold

The 1-Piperazinepropanamide, N-methyl- scaffold offers several sites for chemical modification, allowing for the generation of a diverse library of related compounds. These derivatization strategies are key to exploring the structure-activity relationships of this chemical class.

Modification of the Amide N-Substituent

The N-methyl group on the amide is a primary site for modification. Standard amide synthesis protocols can be employed to replace the methyl group with a wide variety of other substituents. This can be achieved by reacting the corresponding carboxylic acid precursor (1-piperazinepropanoic acid) with a diverse range of primary or secondary amines in the presence of a suitable coupling agent. This allows for the introduction of different alkyl, aryl, or functionalized groups at this position, which can significantly influence the molecule's properties.

Substitution on the Piperazine Ring

The piperazine ring itself presents opportunities for substitution, primarily at the second nitrogen atom. If the synthesis starts with piperazine and introduces the propanamide chain first, the remaining N-H group on the piperazine ring can be functionalized. Common reactions include N-alkylation with various alkyl halides, N-arylation via Buchwald-Hartwig amination, or acylation with acid chlorides or anhydrides. These modifications can introduce a wide array of chemical diversity to the piperazine core.

Extension of the Propanamide Chain

The three-carbon propanamide chain can also be modified. While direct extension of the chain in the final product is challenging, analogous compounds with longer or shorter alkyl chains can be synthesized by using different starting materials. For example, employing a butanoyl or pentanoyl derivative instead of a propanoyl derivative in the initial acylation step would lead to compounds with extended side chains. This allows for the systematic exploration of the impact of the linker length between the piperazine ring and the amide group.

Regioselective Functionalization Techniques

The chemical architecture of 1-Piperazinepropanamide, N-methyl-, features two distinct nitrogen atoms within the piperazine core. The nitrogen at position 1 (N1) is a tertiary amide, while the nitrogen at position 4 (N4) is a secondary amine. This inherent asymmetry is the foundation of regioselective functionalization, allowing for chemical modifications to be directed specifically to the more nucleophilic N4 position. The electron-withdrawing character of the propanamide group at N1 decreases the basicity and nucleophilicity of the N1 atom, thereby activating the N4 atom for selective reactions with electrophiles.

Key strategies for the regioselective functionalization of the N4 position include N-alkylation and N-arylation. These transformations are critical for the synthesis of diverse derivatives, enabling the exploration of structure-activity relationships in various chemical and pharmaceutical contexts.

N-Alkylation at the N4 Position

Regioselective N-alkylation introduces an alkyl substituent exclusively at the N4 secondary amine of the 1-Piperazinepropanamide, N-methyl- backbone. This is a common and direct method for derivatization. The process typically involves reacting the parent compound with an alkyl halide (e.g., alkyl bromide or chloride) or employing reductive amination.

Research into the alkylation of analogous N-substituted piperazines provides a framework for this transformation. For instance, studies on the alkylation of N-acetylpiperazine demonstrate that the reaction proceeds efficiently at the unsubstituted nitrogen. researchgate.net The presence of a base, such as potassium carbonate, is often required to deprotonate the secondary amine, enhancing its nucleophilicity towards the alkylating agent. researchgate.net Alternative methods, such as the condensation of diethanolamine with a primary amine in the presence of a dehydration catalyst like Raney nickel, have also been developed for preparing mono-N-alkyl piperazines, although this represents a synthetic route to the core rather than a direct functionalization. google.com

In the context of more complex molecules, reductive amination with aldehydes or ketones provides another powerful tool for regioselective N-alkylation. nih.gov This two-step, one-pot process involves the initial formation of a hemiaminal/enamine intermediate, followed by reduction to the corresponding N-alkylated product.

Table 1: Representative Conditions for Regioselective N-Alkylation of Piperazine Derivatives

| Starting Material | Reagent(s) | Catalyst/Base | Solvent | Conditions | Product Type | Reference(s) |

| N-Acetylpiperazine | Alkyl Bromide | K₂CO₃ | Acetonitrile (B52724) | Reflux | N-Acetyl-N'-alkylpiperazine | researchgate.net |

| Boc-protected piperazine | Alkyl Bromide | Not specified | Not specified | Not specified | N-Alkyl-N'-Boc-piperazine | nih.gov |

| Boc-protected piperazine | Aldehyde, Na(OAc)₃BH | Not specified | Dichloromethane | Not specified | N-Alkyl-N'-Boc-piperazine | nih.gov |

| Diethanolamine | Primary Amine | Raney Nickel | None | 200-400 °C | Mono-N-alkyl piperazine | google.com |

This table presents generalized conditions for the N-alkylation of piperazine scaffolds analogous to 1-Piperazinepropanamide, N-methyl-.

N-Arylation at the N4 Position

The introduction of an aryl group at the N4 position of 1-Piperazinepropanamide, N-methyl-, is achieved through N-arylation reactions. These cross-coupling reactions are pivotal for synthesizing compounds with applications in medicinal chemistry and materials science. Modern catalytic systems, primarily based on copper and nickel, have been developed to achieve high selectivity for mono-arylation, preventing the formation of undesired diarylated products. researchgate.net

Nickel-Catalyzed N-Arylation: Nickel-based catalysts, particularly those supported by bipyridine ligands, have shown excellent selectivity for the mono-arylation of piperazine with aryl chlorides. researchgate.net This method is efficient and uses stoichiometric amounts of the reagents, providing a direct route to N-arylpiperazines. researchgate.net

Copper-Catalyzed N-Arylation (Goldberg Reaction): The copper-catalyzed N-arylation of amides and amines, an evolution of the classic Goldberg reaction, is another robust method. nih.gov Catalyst systems using copper(I) iodide (CuI) with a ligand such as pipecolinic acid or a 1,2-diamine have been developed for the N-arylation of various nitrogen-containing heterocycles. nih.govresearchgate.net These reactions typically proceed in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃). researchgate.net Mechanistic studies suggest that the reaction proceeds via a copper(I) amidate complex, which then undergoes oxidative addition with the aryl halide. nih.gov

Microwave-assisted protocols have also been developed, significantly accelerating the N-arylation of bicyclic tertiary amines with electron-deficient heteroaryl chlorides, a reaction that can be adapted for piperazine derivatives. acs.org

Table 2: Catalytic Systems for Regioselective N-Arylation of Piperazine

| Catalyst System | Ligand | Base | Solvent | Conditions | Product Type | Reference(s) |

| Ni(0)/2,2'-bipyridine | 2,2'-bipyridine | Not specified | Not specified | Not specified | N-Arylpiperazine | researchgate.net |

| CuI | Pipecolinic Acid | K₂CO₃ | DMF | 110 °C | N-Arylpiperazine | researchgate.net |

| CuI | 1,2-Diamine | K₃PO₄ | Dioxane | 110 °C | N-Arylpiperazine | nih.gov |

| None (Microwave) | DABCO* | None | None | 160 °C, 15 min | N-Heteroarylpiperazine | acs.org |

In this specific microwave-assisted reaction, 1,4-diazabicyclo[2.2.2]octane (DABCO) acts as the piperazine source. This table presents conditions for the N-arylation of the piperazine ring, which are applicable for the functionalization of 1-Piperazinepropanamide, N-methyl-.

Spectroscopic and Chromatographic Characterization in Research of 1 Piperazinepropanamide, N Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Applications

Proton (¹H) NMR spectroscopy would be employed to identify the number and types of hydrogen atoms present in 1-Piperazinepropanamide, N-methyl-. The spectrum would be expected to show distinct signals for the N-methyl protons, the protons of the propanamide backbone, and the protons on the piperazine (B1678402) ring. The chemical shift of each signal would indicate its electronic environment, while the splitting pattern (multiplicity) would reveal the number of neighboring protons, thus helping to piece together the molecular structure. The integration of the signals would correspond to the number of protons each signal represents.

¹³C NMR Applications

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of 1-Piperazinepropanamide, N-methyl- would display a unique signal for each chemically distinct carbon atom. This would allow for the confirmation of the total number of carbon atoms and provide insights into their functional groups (e.g., carbonyl, alkyl).

2D NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. A COSY spectrum would show correlations between coupled protons, revealing which protons are adjacent to each other. An HSQC spectrum would correlate directly bonded proton and carbon atoms, providing definitive assignments for the carbon skeleton.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can also be used to assess its purity and identify impurities.

GC-MS Analysis in Mixture Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be suitable for analyzing volatile derivatives of 1-Piperazinepropanamide, N-methyl- or for identifying it within a mixture. The gas chromatogram would indicate the purity of the sample, while the mass spectrum of the eluted compound would provide its fragmentation pattern, which serves as a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. This precision allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its chemical formula. For 1-Piperazinepropanamide, N-methyl-, HRMS would be used to obtain an exact mass, which would then be compared to the calculated mass for the proposed structure to provide a high degree of confidence in its identity.

ESI-MS for Derivatized Compounds

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a powerful technique for analyzing polar and high-molecular-weight compounds. While 1-Piperazinepropanamide, N-methyl- can be analyzed directly, chemical derivatization is a strategy often employed to enhance the sensitivity and specificity of detection. nih.gov This process involves chemically modifying the analyte to introduce a group that improves its ionization efficiency or fragmentation characteristics.

For compounds like 1-Piperazinepropanamide, N-methyl-, which contains tertiary amine functionalities within its piperazine ring, derivatization can be used to introduce a permanent positive charge. This "charge reversal" or quaternarization strategy prevents signal suppression and significantly boosts the ESI-MS signal, leading to lower limits of quantification. nih.gov For instance, reacting the piperazine nitrogen with an alkylating agent would create a permanently cationic derivative, ideal for positive-mode ESI-MS analysis.

Research has shown that converting a carboxylic acid to a cationic amide derivative can improve detection sensitivity by 10- to 20-fold compared to underivatized analytes. nih.gov A similar principle applies to derivatizing the amine groups in 1-Piperazinepropanamide, N-methyl-.

Table 1: Hypothetical ESI-MS Derivatization Strategy

| Compound | Derivatizing Agent | Resulting Derivative | Analytical Advantage |

|---|---|---|---|

| 1-Piperazinepropanamide, N-methyl- | Methyl Iodide (CH₃I) | Quaternized piperazinium salt | Introduction of a permanent positive charge, enhancing ESI+ sensitivity. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. youtube.com The IR spectrum of 1-Piperazinepropanamide, N-methyl- would be characterized by specific absorption bands corresponding to its constituent parts: the tertiary amide, the tertiary amines of the piperazine ring, and the alkane backbone. pressbooks.publibretexts.org

The most prominent feature would be the strong absorption from the carbonyl (C=O) group of the tertiary amide, typically appearing in the 1680-1630 cm⁻¹ region. The C-N stretching vibrations from the amide and the piperazine ring would produce signals in the fingerprint region (1400-1000 cm⁻¹). oregonstate.edu The spectrum would also display C-H stretching absorptions from the alkyl portions of the molecule in the 2950-2850 cm⁻¹ range. libretexts.org Notably, the absence of a broad absorption band in the 3500-3200 cm⁻¹ region would confirm the tertiary nature of the amide and the piperazine amines, as no N-H bonds are present. libretexts.org

Table 2: Predicted IR Absorption Frequencies for 1-Piperazinepropanamide, N-methyl-

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Tertiary Amide | C=O Stretch | 1680 - 1630 | Strong |

| Alkane | C-H Stretch | 2950 - 2850 | Strong |

| Amine/Amide | C-N Stretch | 1400 - 1000 | Medium-Weak |

Chromatographic Separation Techniques for Research Samples

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds and analyzing complex mixtures. For 1-Piperazinepropanamide, N-methyl-, reversed-phase HPLC (RP-HPLC) is the most common approach. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

The retention time of the compound is determined by its polarity. By running a sample, a chromatogram is generated where a single, sharp peak would indicate a high degree of purity. The presence of additional peaks would signify impurities or byproducts from a synthesis, which can then be quantified by their peak area. Coupling HPLC with a UV detector or a mass spectrometer (LC-MS) provides further confirmation of the compound's identity.

Table 3: Illustrative RP-HPLC Method for Purity Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for separating compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) with 0.1% Formic Acid | Allows for the efficient elution of compounds with varying polarities. Formic acid aids in protonation for better peak shape and MS detection. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate. |

| Detector | UV at 210 nm / ESI-MS | UV detection for the amide chromophore. ESI-MS for definitive mass confirmation. |

| Expected Result | A single peak at a specific retention time for a pure sample. | Purity is assessed by the relative area of the main peak versus any impurity peaks. |

Gas Chromatography (GC) is a powerful separation technique ideal for volatile and thermally stable compounds. Due to its relatively high molecular weight and the polarity imparted by the amide and amine groups, 1-Piperazinepropanamide, N-methyl- is not sufficiently volatile for direct GC analysis.

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and effective technique used to monitor the progress of chemical reactions. In the synthesis of 1-Piperazinepropanamide, N-methyl-, for example, from piperazine and an appropriate acyl chloride, TLC can be used to track the consumption of the starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel) alongside spots of the pure starting materials. The plate is then developed in a suitable solvent system. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot, representing the more functionalized and typically more polar product, will appear and grow stronger. The difference in retention factors (Rf values) allows for a clear, visual assessment of the reaction's conversion, helping to determine when the reaction is complete.

In Vitro Biological Activity and Mechanistic Investigations of 1 Piperazinepropanamide, N Methyl Derivatives

Antimicrobial Activity Studies of Piperazinepropanamide Analogues

The piperazine (B1678402) nucleus is a key pharmacophore in the development of new antimicrobial agents. Its derivatives have been synthesized and evaluated against a wide array of pathogenic bacteria and fungi, demonstrating significant potential to combat infectious diseases.

A variety of N-substituted piperazine derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, a series of N-alkyl and N-aryl piperazine derivatives demonstrated significant activity against Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus epidermidis, and Escherichia coli. nih.gov Similarly, newly synthesized Mannich bases incorporating a piperazine moiety were effective against Gram-positive strains, including various staphylococci and species of Micrococcus and Bacillus. arabjchem.org Some of these compounds also showed activity against Gram-negative Enterobacteriaceae. arabjchem.org

In another study, carbazole (B46965) derivatives featuring a 3-(piperazin-1-yl)propan-2-ol structure were developed and tested against plant-pathogenic bacteria. researchgate.net Compound A9 from this series was particularly potent against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), with EC50 values of 6.80 and 6.37 µg/mL, respectively. researchgate.net Several other analogues in this series also displayed excellent potency against Xoo, with EC50 values ranging from 7.01 to 20.17 µg/mL. researchgate.net

Interactive Table: In Vitro Antibacterial Activity of Piperazine Derivatives

| Compound/Derivative Class | Target Bacteria | Activity Metric | Value | Reference |

| N-alkyl/N-aryl piperazines | S. aureus, P. aeruginosa, S. epidermidis, E. coli | Significant Activity | Not Quantified | nih.gov |

| Mannich bases with piperazine | Staphylococci, Micrococcus spp., Bacillus spp. | Significant Activity | Not Quantified | arabjchem.org |

| Carbazole derivative A9 | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 6.80 µg/mL | researchgate.net |

| Carbazole derivative A9 | Xanthomonas axonopodis pv. citri (Xac) | EC50 | 6.37 µg/mL | researchgate.net |

| Carbazole derivatives A1-A8, A10, A11 | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 7.01 - 20.17 µg/mL | researchgate.net |

Piperazine derivatives have also been investigated for their antifungal properties. While some studies reported that certain N-alkyl and N-aryl piperazine derivatives were less active against fungi compared to bacteria nih.gov, other classes of piperazine compounds have demonstrated significant antifungal efficacy.

A notable mechanism of action for the antifungal activity of some piperazine derivatives is the induction of endogenous reactive oxygen species (ROS) accumulation in fungal cells. nih.gov A study focused on piperazine-1-carboxamidine analogues identified compounds with high fungicidal activity against Candida albicans, which was directly linked to their capacity to cause high levels of ROS accumulation. nih.govnih.gov Structure-activity relationship studies revealed that analogues with large atoms or side chains on the phenyl group at specific positions were particularly effective at inducing ROS. nih.gov

Furthermore, a series of new Mannich bases with a piperazine moiety showed high fungistatic activity against Candida species. arabjchem.org Some derivatives were particularly potent against C. parapsilosis, with minimum inhibitory concentrations (MICs) as low as 0.49 µg/mL. arabjchem.org

Interactive Table: In Vitro Antifungal Activity of Piperazine Derivatives

| Compound/Derivative Class | Target Fungi | Activity Metric | Value | Mechanism | Reference |

| Piperazine-1-carboxamidines | Candida albicans | High Fungicidal Activity | Not Quantified | ROS Accumulation | nih.gov |

| Mannich base PG7 | Candida parapsilosis | MIC | 0.49 µg/mL | Not Specified | arabjchem.org |

| Mannich base PG8 | Candida parapsilosis | MIC | 0.98 µg/mL | Not Specified | arabjchem.org |

| N-alkyl/N-aryl piperazines | Aspergillus fumigatus, A. flavus, A. niger | Less Active | Not Quantified | Not Specified | nih.gov |

The piperazine scaffold is a key component in a number of antiviral agents, and research has explored its derivatives for activity against a range of viruses. A review covering literature from 2010 to 2023 highlights the importance of piperazine derivatives as antiviral agents. nih.gov

Studies have shown that piperazine-containing compounds can inhibit various viruses, including Human Immunodeficiency Virus (HIV), influenza virus, and Zika virus (ZIKV). For example, diarylpyrimidine derivatives bearing a piperazine moiety were identified as potent HIV-1 non-nucleoside reverse transcriptase inhibitors, with one compound showing an EC50 value of 0.0014 µM. nih.gov In the fight against influenza, a series of sulfonyl piperazine nucleozin (B1677030) derivatives were designed as inhibitors of the viral nucleoprotein, with several compounds exhibiting better activity than the reference drug ribavirin.

More recently, novel 1-aryl-4-arylmethylpiperazine derivatives were investigated as ZIKV inhibitors. nih.gov Two compounds from this series were identified as ZIKV entry inhibitors and also showed inhibitory activity against coronavirus and influenza A virus at low micromolar concentrations, indicating a potential for broad-spectrum antiviral applications. nih.gov

Interactive Table: In Vitro Antiviral Activity of Piperazine Derivatives

| Compound/Derivative Class | Target Virus | Activity Metric | Value | Reference |

| Diarylpyrimidine-piperazine | HIV-1 | EC50 | 0.0014 µM | nih.gov |

| Indole-piperazine derivative | HIV-1 | EC50 | 5.8 x 10-6 µM | nih.gov |

| Sulfonyl piperazine nucleozin | Influenza A | Better than Ribavirin | Not Quantified | |

| 1-Aryl-4-arylmethylpiperazine | ZIKV, Coronavirus, Influenza A | Low Micromolar Inhibition | Not Quantified | nih.gov |

| Oleanonic acid aminoethylpiperazine amide | Influenza A (H1N1) | IC50 | 82 µM |

Anticancer Activity Profiling in Cellular Models (In Vitro)

The piperazine heterocycle is a privileged scaffold in the design of anticancer drugs. Its derivatives have been shown to inhibit cancer cell growth and induce programmed cell death through various molecular mechanisms.

Numerous studies have demonstrated the potent antiproliferative effects of piperazine derivatives across a wide range of human cancer cell lines. A novel piperazine derivative identified from a library screening effectively inhibited the proliferation of multiple cancer cell lines with GI50 values between 0.06 and 0.16 µM.

Specific examples include piperazine clubbed with 2-azetidinone, where one derivative, 5e , inhibited the growth of HeLa cervical cancer cells with an IC50 value of 29.44 µg/ml. In another study, a series of N-methyl piperazine derivatives were synthesized and tested against a panel of cancer cell lines. Compound A-11 from this series showed potent cytotoxicity with IC50 values of 5.71 µM against the A-549 lung cancer cell line and 4.26 µM against the HCT-116 colon cancer line.

Furthermore, piperazine-linked quinolinequinones were evaluated for their effects on cancer cell lines, with compound QQ1 being most potent against ACHN renal cancer cells, showing an IC50 value of 1.5 µM. Novel vindoline-piperazine conjugates also exhibited significant antiproliferative effects on 60 human tumor cell lines, with the most potent derivatives showing low micromolar growth inhibition (GI50) values.

Interactive Table: In Vitro Antiproliferative Activity of Piperazine Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Novel Piperazine Derivative | Multiple Cancer Cell Lines | GI50 | 0.06 - 0.16 µM | |

| Piperazine-azetidinone 5e | HeLa (Cervical) | IC50 | 29.44 µg/ml | |

| N-methyl piperazine A-11 | A-549 (Lung) | IC50 | 5.71 µM | |

| N-methyl piperazine A-11 | HCT-116 (Colon) | IC50 | 4.26 µM | |

| Quinolinequinone QQ1 | ACHN (Renal) | IC50 | 1.5 µM | |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | GI50 | 1.00 µM | |

| Vindoline-piperazine conjugate 25 | HOP-92 (Lung) | GI50 | 1.35 µM |

Beyond inhibiting proliferation, many piperazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. The mechanisms often involve the activation of key signaling pathways.

One study found that a potent piperazine derivative induces caspase-dependent apoptosis by inhibiting multiple cancer signaling pathways, including PI3K/AKT, Src family kinases, and BCR-ABL. Similarly, β-elemene piperazine derivatives were shown to induce apoptosis in human leukemia cells through the generation of hydrogen peroxide (H2O2), a decrease in mitochondrial membrane potential, and the activation of caspase-8. This suggests the involvement of both death receptor- and mitochondrial-mediated apoptotic pathways.

Research on piperazine-azetidinone derivatives in HeLa cells revealed that apoptosis was induced via oxidative stress, leading to a decrease in mitochondrial membrane potential and subsequent activation of the intrinsic mitochondrial pathway. This was evidenced by phosphatidylserine (B164497) externalization, DNA fragmentation, and cell-cycle arrest. Other studies on 1,2,4-triazine (B1199460) derivatives bearing a piperazine amide moiety also confirmed apoptosis induction in MCF-7 breast cancer cells.

Enzyme Inhibition in Oncological Targets (In Vitro), e.g., USP7, EGFR Tyrosine Kinase

Derivatives of piperazine have been identified as potent inhibitors of key enzymes implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase and Ubiquitin-Specific Protease 7 (USP7).

EGFR Tyrosine Kinase Inhibition: The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its deregulation is a common feature in many cancers. ontosight.ai Several studies have highlighted the potential of piperazine derivatives to inhibit EGFR tyrosine kinase. A novel class of phenylpiperazine derivatives has been discovered with significant potency against EGFR. nih.gov Notably, compound 3p from this series demonstrated a powerful inhibitory effect on EGFR with an IC50 value of 0.08 µM. nih.gov Further research into asymmetrical piperazine-tethered thiophene-3-carboxamide (B1338676) selenide (B1212193) derivatives also revealed strong EGFR kinase inhibition. researchgate.net Compound 18i from this series was a remarkable inhibitor of EGFR kinase, with an IC50 concentration of 42.3 nM. researchgate.net

The chemical structure of Olmutinib (OTB), a third-generation EGFR tyrosine kinase inhibitor, incorporates an N-methyl piperazine ring, which is crucial for its pharmacokinetic properties. biomedpharmajournal.org An iodinated derivative of Olmutinib, I-OTB , has shown a strong affinity for the EGFR L858R/T790M mutation, with an IC50 of 10.49 ± 5.64 µM. biomedpharmajournal.org Additionally, certain thiazolyl-pyrazoline hybrids containing a piperazine moiety have demonstrated potent nanomolar inhibition of EGFR kinase, with IC50 values ranging from 83 to 305 nM. nih.gov

USP7 Inhibition: Ubiquitin-Specific Protease 7 (USP7) is another attractive target in oncology as it regulates the stability of multiple proteins involved in cancer development. Inhibition of USP7 can lead to the degradation of the oncoprotein MDM2, which in turn activates the tumor suppressor p53. While many reported USP7 inhibitors are based on piperidine (B6355638) or other scaffolds, the search for piperazine-based inhibitors is an active area of research. For instance, the potent and selective USP7 inhibitor FX1-5303 was found to have a biochemical IC50 of 0.29 nM. However, it is important to note that not all potent USP7 inhibitors, such as the N-benzylpiperidinol derivatives, contain a piperazine core.

| Compound/Derivative Class | Target Enzyme | In Vitro Activity (IC50) | Reference |

|---|---|---|---|

| Phenylpiperazine derivative (3p) | EGFR | 0.08 µM | nih.gov |

| Piperazine-thiophene-selenide (18i) | EGFR Kinase | 42.3 nM | researchgate.net |

| Iodinated Olmutinib (I-OTB) | EGFR L858R/T790M | 10.49 ± 5.64 µM | biomedpharmajournal.org |

| Thiazolyl-pyrazoline hybrids | EGFR Kinase | 83 - 305 nM | nih.gov |

| FX1-5303 | USP7 | 0.29 nM |

Neurological and Neurotransmitter System Interactions (In Vitro)

Piperazine derivatives have shown significant interactions with the central nervous system, particularly in the modulation of neurotransmitter systems through reuptake and enzyme inhibition.

Neurotransmitter Reuptake Inhibition (In Vitro)

The ability to inhibit the reuptake of monoamine neurotransmitters such as serotonin (B10506), dopamine, and norepinephrine (B1679862) is a key mechanism for many antidepressant and psychoactive drugs. Certain diphenylbutylpiperazinepyridyl derivatives have been found to be potent inhibitors of the uptake of all three of these neurotransmitters in rat synaptosomes. Specifically, the N-methyl derivative FG5891 (2-[4-[4,4-bis(4-fluorophenyl)butyl]-1-piperazinyl]-N-methyl-3-pyridinecarboxamide) was among the compounds that potently inhibited the reuptake of serotonin, noradrenaline, and dopamine.

Furthermore, research into 4-arylpiperazine carboxamides has been conducted to develop effective monoamine neurotransmitter reuptake inhibitors. Similarly, 1,5-disubstituted tetrazoles incorporating a piperazine moiety have been designed and synthesized as potential triple monoamine neurotransmitter reuptake inhibitors.

Enzyme Inhibition in Neurological Pathways (In Vitro), e.g., Acetylcholinesterase

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary strategy for the treatment of Alzheimer's disease. A novel series of benzothiazole–piperazine hybrids, which include a propanamide chain similar to the subject compound, have been evaluated as multifunctional ligands for Alzheimer's disease. These compounds displayed modest to strong inhibition of AChE. Compound 12 from this series emerged as a particularly effective, uncompetitive, and selective inhibitor of AChE with an IC50 value of 2.31 µM.

Other studies have also demonstrated the AChE inhibitory potential of piperazine derivatives. A series of piperazine derivatives showed IC50 values for AChE inhibition ranging from 4.59 to 6.48 µM. Benzamide derivatives that incorporate a piperazine moiety have also been synthesized as potential anti-Alzheimer agents, with one of the most active compounds, 6f , showing an IC50 of 0.44 µM against AChE. Additionally, benzimidazole-based pyrrole/piperidine hybrids have been screened for cholinesterase enzyme inhibition, with AChE activities in the micromolar range. Virtual screening studies have also been employed to identify piperazine derivatives that can bind to both the peripheral anionic site and the catalytic site of human AChE.

| Compound/Derivative Class | Target | In Vitro Activity (IC50) | Reference |

|---|---|---|---|

| Benzothiazole–piperazine hybrid (12) | AChE | 2.31 µM | |

| Piperazine derivatives | AChE | 4.59 - 6.48 µM | |

| Benzamide-piperazine derivative (6f) | AChE | 0.44 µM | |

| Benzimidazole-based pyrrole/piperidine hybrids | AChE | 19.44 - 36.05 µM |

Immunomodulatory Effects (In Vitro)

The immunomodulatory properties of piperazine derivatives have been investigated, with several studies indicating their potential to modulate inflammatory responses. N-phenyl piperazine derivatives have been recognized for their anti-inflammatory potential. In one study, these derivatives were shown to inhibit inflammation, with some compounds exhibiting 85-90% anti-inflammatory effects at a concentration of 500 µg/mL in vitro.

A specific piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) , was found to reduce the levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy test. The mechanism of action for some N-arylpiperazine derivatives is thought to involve the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory process. ontosight.ai

Furthermore, a series of novel ferrocenyl(piperazine-1-yl)methanone-based carboxamides were screened for their anti-inflammatory activity by evaluating their inhibitory effect on LPS-induced nitric oxide (NO) production in RAW264.7 macrophages. Compound 4i from this series was the most potent, with an IC50 of 7.65 µM for inhibiting NO production, and it also significantly inhibited the production of iNOS and COX-2.

Other Reported In Vitro Biological Activities

Antioxidant Activity (In Vitro)

The piperazine nucleus is a common feature in molecules with notable antioxidant activity. A study on novel compounds with an N-(6-methoxybenzothiazol-2-yl)-3-(4-substitued piperazinyl)propanamide backbone, which is structurally very similar to the subject of this article, demonstrated promising antioxidant activity in the CUPRAC (cupric reducing antioxidant capacity) assay.

Other classes of piperazine derivatives have also been shown to possess antioxidant properties. For instance, a series of 1-aryl/aralkyl piperazine derivatives containing a methylxanthine moiety were screened for their antioxidant activity using DPPH, ABTS, and FRAP methods. Compound 3c in this series showed the highest antioxidant activity, with a DPPH radical scavenging IC50 of 189.42 µmol/L. Additionally, new flavone (B191248) derivatives containing a piperazine chain have been synthesized and evaluated for their antiradical and antioxidant activities, showing a wide spectrum of activity.

| Compound/Derivative Class | Assay | In Vitro Activity | Reference |

|---|---|---|---|

| N-(6-methoxybenzothiazol-2-yl)-3-(4-substitued piperazinyl)propanamides | CUPRAC | Promising antioxidant activity | |

| 1-Aryl/aralkyl piperazine-methylxanthine derivative (3c) | DPPH Radical Scavenging | IC50: 189.42 µmol/L | |

| Piperazinyl flavone derivatives | TAS (Trolox Equivalents) | 209.6 ± 6.1 to 391.1 ± 8.2 µM TE/g |

Structure Activity Relationship Sar Studies of 1 Piperazinepropanamide, N Methyl Analogues

Methodologies for SAR Determination

The determination of SAR for piperazinepropanamide analogues involves a multi-faceted approach, combining chemical synthesis with computational and statistical analysis to build a comprehensive understanding of the molecule's behavior.

A fundamental method in SAR studies is the systematic synthesis and biological evaluation of a series of related compounds. frontiersin.org Researchers methodically alter specific parts of the lead molecule, 1-Piperazinepropanamide, N-methyl-, to observe the resulting changes in activity. This often involves:

Altering Piperazine (B1678402) Ring Substituents: Creating analogues with different chemical groups attached to the piperazine nitrogen atoms. nih.gov

Modifying the Linker: Changing the length, rigidity, or chemical nature of the propanamide chain connecting the piperazine ring to other parts of the molecule. nih.govnih.gov

Varying Terminal Groups: Replacing or modifying the groups at the ends of the molecule to explore different binding interactions. frontiersin.org

For instance, a study on piperazine derivatives as inhibitors of human equilibrative nucleoside transporters (ENTs) involved synthesizing analogues with modifications to the N-naphthalene and phenyl moieties to establish a clear SAR. frontiersin.org Similarly, research into dual inhibitors of serotonin (B10506) and noradrenaline reuptake involved the substitution of phenyl rings or their replacement by heterocycles to understand the impact on activity. nih.gov

Computational methods are indispensable tools in modern drug discovery for predicting how a molecule will bind to a target and for rationalizing experimental SAR data. nih.govyoutube.com These in silico techniques save time and resources by prioritizing which compounds to synthesize. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. nih.gov For piperazine-based compounds, docking studies have been used to analyze binding modes, identify key amino acid interactions, and explain observed affinities. nih.govnih.gov For example, docking was used to evaluate replacements for a metabolically unstable methyl piperazine group, leading to the design of more stable compounds with retained activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.govresearchgate.net These models can then predict the activity of new, unsynthesized analogues. youtube.com 2D- and 3D-QSAR models have been successfully developed for various piperazine derivatives to identify key structural requirements for favorable drug-receptor interactions. nih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. Early pharmacophore models for sigma receptor ligands, for instance, suggested a structure with two hydrophobic pockets connected by a central basic core, a feature common in many piperazine-based compounds. nih.gov

Impact of N-Methyl Substitution on Biological Activity and Selectivity

The N-methyl group on the piperazine ring, as seen in the parent compound 1-Piperazinepropanamide, N-methyl-, can significantly influence the molecule's pharmacological profile. The presence and position of methyl groups can affect a compound's potency, selectivity for different receptor subtypes, and metabolic stability. nih.gov

In a series of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives, methylation on the piperidine (B6355638) ring (a related cyclic amine) was used as a probe to explore affinity and selectivity for sigma receptors. nih.gov The study found that a 4-methyl derivative was the most potent sigma-1 ligand, while a 3,3-dimethyl derivative was the most selective over the sigma-2 receptor. nih.gov This demonstrates that even small alkyl substitutions can fine-tune the interaction with the target protein.

Furthermore, in the context of Proteolysis Targeting Chimeras (PROTACs), the alkylation of nitrogen atoms in a piperazine linker can alter the molecule's protonation state and, consequently, its solubility and pharmacokinetic properties. researchgate.net For example, the acetylation of one nitrogen atom in 1-acetyl-4-methylpiperazine (B3021541) was found to reduce its pKa value, which can impact its behavior under physiological conditions. scispace.com

Role of the Propanamide Linker in Ligand-Target Interactions

The propanamide linker is not merely a spacer; it plays a critical role in orienting the key functional groups of the molecule for optimal interaction with the biological target. The length, composition, and rigidity of the linker are pivotal for activity. nih.gov

In the design of PROTACs, which use a linker to connect a target protein binder to an E3 ligase ligand, the linker's characteristics are crucial for forming a productive ternary complex. nih.gov The insertion of a piperazine moiety into the linker is a common strategy to increase rigidity and improve solubility. nih.govscispace.com However, the groups adjacent to the piperazine, such as an amide linkage, can significantly affect the piperazine's basicity (pKa) and thus its protonation state at physiological pH. nih.govscispace.com

Studies on various piperazine derivatives have shown that linker length can have a discernible effect on affinity. For example, in a series of histamine (B1213489) H3 receptor antagonists, extending the alkyl chain linker decreased affinity for the H3 receptor. nih.gov This highlights the importance of an optimal linker length for effective binding.

Influence of Piperazine Ring Substituents on Activity Profile

Substituents attached to the piperazine ring are major determinants of a compound's biological activity and selectivity. nih.gov The versatile nature of the piperazine scaffold allows for the introduction of a wide variety of groups to tune its pharmacological properties. researchgate.netresearchgate.net

Research has consistently shown that the nature of the substituent on the second nitrogen of the piperazine ring dramatically impacts performance.

Aromatic Substituents: The presence of an aryl group, such as a phenyl ring, is a common feature in many active piperazine derivatives. researchgate.net Further substitution on this phenyl ring with electron-withdrawing groups (e.g., chloro-, fluoro-) or electron-donating groups can significantly enhance or decrease activity depending on the target. nih.gov For example, in one series of antimycobacterial agents, a 3,4-dichlorophenyl substituent on the piperazine ring produced one of the most potent compounds. mdpi.com

Lipophilicity and Bulk: The size and lipophilicity of the substituent can influence membrane permeability and binding affinity. In a series of caspase inhibitors, varying the aryl substituent on the piperazine ring led to the discovery of potent, pan-selective inhibitors. nih.gov An ethylbenzene (B125841) derivative, for instance, displayed low nanomolar potency. nih.gov

Hydrogen Bonding: The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, contributing to binding affinity. researchgate.net The substituents can modulate the basicity of these nitrogens and introduce additional points of interaction.

The following table summarizes SAR findings for a series of FPMINT analogues, which are inhibitors of human equilibrative nucleoside transporters (ENTs). These compounds share a piperazine core, and the data illustrates how modifications to the terminal groups affect their inhibitory activity (IC50).

Table 1: SAR of FPMINT Analogues on ENT1 and ENT2 Transporters frontiersin.org

| Compound | Modification vs. FPMINT | ENT1 IC50 (µM) | ENT2 IC50 (µM) |

|---|---|---|---|

| FPMINT | N-naphthalen-2-yl | 1.07 | 0.22 |

| 1a | N-phenyl | > 100 | > 100 |

| 1b | N-(3-chlorophenyl) | 1.82 | > 100 |

| 1c | N-(3-methylphenyl) | 1.75 | 1.76 |

| 1d | N-(4-ethylphenyl) | 1.83 | 1.71 |

This data clearly shows that replacing the naphthalene (B1677914) group of FPMINT with an unsubstituted phenyl ring (Compound 1a) abolishes activity. frontiersin.org However, adding small substituents to that phenyl ring, such as chloro (1b), methyl (1c), or ethyl (1d), can restore or modulate the inhibitory activity on ENT1 and ENT2. frontiersin.org

Theoretical and Computational Chemistry Applications to 1 Piperazinepropanamide, N Methyl and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic properties and conformational preferences of molecules. These theoretical approaches are instrumental in understanding the behavior of 1-Piperazinepropanamide, N-methyl- and its derivatives at the atomic level.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For derivatives of 1-Piperazinepropanamide, N-methyl-, DFT calculations are employed to determine molecular geometries, vibrational frequencies, and electronic properties. jksus.orgresearchgate.net For instance, the B3LYP-D and WB97XD functionals with a 6-311++G** basis set have been used to optimize the geometric structure of related piperazine (B1678402) compounds. jksus.org Such studies help in understanding the long-range van der Waals interactions, which are crucial for molecular stability. jksus.org

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) is another important property calculated using DFT, which helps in identifying the nucleophilic and electrophilic sites within a molecule. jksus.orgresearchgate.net These sites are indicative of regions prone to electrophilic attack and are important for understanding intermolecular interactions, including hydrogen bonding. jksus.org

Table 1: Key Parameters from DFT Studies of Piperazine Derivatives

| Parameter | Significance | Typical Application |

| HOMO Energy | Electron-donating ability | Predicting reactivity in chemical reactions |

| LUMO Energy | Electron-accepting ability | Assessing potential for interactions with electron-rich species |

| HOMO-LUMO Gap | Chemical reactivity and stability | Evaluating molecular stability and reaction kinetics |

| Molecular Electrostatic Potential (MEP) | Charge distribution, nucleophilic/electrophilic sites | Identifying potential sites for intermolecular interactions |

This table provides a summary of key parameters obtained from DFT calculations and their significance in the study of piperazine derivatives.

Conformation Analysis

The biological activity of a molecule is often intrinsically linked to its three-dimensional structure or conformation. Conformation analysis of 1-Piperazinepropanamide, N-methyl- and its derivatives involves identifying the stable arrangements of atoms in the molecule and the energy barriers between them. nih.govrsc.org For piperazine derivatives, the flexibility of the piperazine ring and the orientation of its substituents are of particular interest. nih.gov

Computational methods like random search conformational analysis using force fields such as Tripos and MMFF94 have been employed to explore the conformational potential energy surface (PES) of piperazine analogs. njit.edu These studies have shown that while solvent effects can influence the energy minima, they may not significantly alter the location of these minima in torsional angle space. njit.edu For N-methyl amides, the preference for cis or trans conformation is a key aspect. nih.govresearchgate.net The planarity between an aromatic moiety and the amide plane can significantly influence this preference. nih.gov

Time-resolved Rydberg fingerprint spectroscopy has been used to study the ultrafast conformational dynamics of molecules like N-methyl piperidine (B6355638), a related cyclic amine. rsc.org This technique can track coherent oscillatory motions and the interconversion between different conformers, such as chair and twist structures, on a picosecond timescale. rsc.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as a derivative of 1-Piperazinepropanamide, N-methyl-, interacts with a biological target, typically a protein. nih.govnih.gov

Ligand-Protein Interaction Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov This method is crucial in drug design for identifying potential drug candidates. nih.govnih.gov For piperazine derivatives, docking studies have been used to understand their binding modes with various protein targets. nih.govnih.gov For example, docking simulations have been performed to predict the interactions of piperazine derivatives with targets like the HIV-1 gp120 envelope protein and the sigma-1 receptor. nih.govnih.gov These simulations can reveal crucial amino acid residues that interact with the ligand, providing a basis for structure-based drug design. nih.gov The process often involves preparing the protein structure by adding hydrogens and minimizing its energy, and then generating a grid box around the active site for the ligand to dock into. nih.gov

Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic nature of the ligand-protein complex over time. nih.gov MD simulations can help to assess the conformational adaptability of the ligand and the protein upon binding, which can be critical for the molecule's inhibitory activity. nih.gov

Binding Affinity Estimation

Estimating the binding affinity, or the strength of the interaction between a ligand and its protein target, is a key goal of computational drug design. nih.govchemrxiv.org Various methods are employed to calculate the binding free energy (ΔG_bind).

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for estimating ligand-binding affinities from MD simulation trajectories. nih.gov These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models. nih.gov However, the results can be sensitive to parameters such as the dielectric constant and the specific solvation model used. nih.gov

The Linear Interaction Energy (LIE) method is another approach that can be used to estimate binding affinity, often in conjunction with docking and MD simulations. chemrxiv.org By optimizing coefficients based on experimental data for a training set of compounds, the LIE model can provide predictions for new molecules. chemrxiv.org Computational studies have shown that while calculated absolute binding affinities may differ from experimental values, they often show good correlation, allowing for reliable ranking of potential drug candidates. nih.gov

Table 2: Comparison of Binding Affinity Estimation Methods

| Method | Description | Strengths | Limitations |

| MM/PBSA & MM/GBSA | Combines molecular mechanics energies with continuum solvation models. | Provides a balance between accuracy and computational cost. | Results can be sensitive to the choice of parameters and force fields. nih.gov |

| Linear Interaction Energy (LIE) | Uses a linear equation to relate interaction energies to binding free energy. | Can be computationally efficient and accurate with proper parameterization. chemrxiv.org | Requires experimental data for parameterization. |

| Free Energy Perturbation (FEP) | Calculates the free energy difference between two states by "perturbing" one into the other. | Considered one of the most accurate methods. | Computationally very expensive. nih.gov |

This table summarizes different computational methods used to estimate the binding affinity of ligands to their protein targets.

In Silico Prediction Methodologies for Biological Activity (Focus on Methodology)

In silico methods for predicting biological activity encompass a range of computational techniques that model the relationship between a molecule's structure and its biological function. nih.govwindows.net A primary methodology in this area is the Quantitative Structure-Activity Relationship (QSAR). nih.gov

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov The development of a QSAR model involves several key steps:

Data Set Selection: A set of molecules with known biological activities (e.g., IC50 values) is compiled. This set is typically divided into a training set for model development and a test set for validation. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and topological properties. mdpi.comnih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity. mdpi.com For example, Genetic Function Approximation (GFA) can be used to select the most relevant descriptors for the model. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal validation (e.g., cross-validation) and external validation with the test set. mdpi.comnih.gov Statistical parameters like the squared correlation coefficient (r²) and the predictive squared correlation coefficient (r²_pred) are used to evaluate the model's quality. nih.govnih.gov

For piperazine derivatives, 2D-QSAR and 3D-QSAR models have been developed to predict various activities, such as antidepressant and acetylcholinesterase inhibitory effects. nih.govnih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) go a step further by considering the 3D steric and electrostatic fields around the molecules. nih.govnih.gov These models can provide valuable insights into the structural features that are important for biological activity, guiding the design of new, more potent compounds. nih.gov

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry offers powerful tools to investigate the intricate details of chemical reactions, including the identification of transition states, intermediates, and the calculation of reaction energy profiles. While specific studies on the reaction mechanisms of 1-Piperazinepropanamide, N-methyl- are not extensively documented in public literature, the methodologies applied to similar piperazine-containing molecules provide a clear framework for how such investigations would be conducted.

A notable example is the computational study of the nitrosation mechanism of piperazine, a core structural component of the target molecule. nih.gov Quantum chemistry calculations, such as Density Functional Theory (DFT), are employed to explore the reaction pathways between piperazine species and nitrosating agents like N₂O₃ and NO₂⁻. nih.gov Such studies can reveal multi-step mechanisms, often initiated by the formation of a charge-transfer complex. nih.gov For instance, research has shown that the reaction of piperazine species with N₂O₃ is a significant contributor to nitrosamine (B1359907) formation and follows a three-step mechanism. nih.gov

Furthermore, computational models can elucidate the role of other chemical species in the reaction environment. In the context of piperazine nitrosation, the presence of carbon dioxide can significantly accelerate the reaction by forming ONOCO₂⁻, which is a more reactive nitrosating agent than NO₂⁻ alone. nih.gov These computational investigations provide a detailed understanding of reaction kinetics and mechanisms, which is crucial for controlling the formation of potentially carcinogenic byproducts in industrial processes. nih.gov

The general approach for studying reaction mechanisms of piperazine derivatives using computational methods is summarized in the table below.

| Computational Method | Application | Key Findings |

| Quantum Chemistry (DFT) | Investigation of reaction pathways, transition state searching, and calculation of activation energies. | Elucidation of multi-step reaction mechanisms, such as the three-step nitrosation of piperazine. nih.gov |

| Kinetic Modeling | Simulation of reaction rates and concentration profiles of reactants, intermediates, and products. | Identification of dominant reaction pathways and the influence of reaction conditions. nih.gov |

| Solvation Models | Accounting for the effect of the solvent on the reaction energetics and mechanism. | Understanding how the reaction environment can alter reaction rates and outcomes. nih.gov |

These computational techniques could be directly applied to study various reactions involving 1-Piperazinepropanamide, N-methyl-, such as its synthesis, metabolism, or degradation, providing a molecular-level understanding of its chemical behavior.

Virtual Screening for Novel Ligands

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This method has been successfully applied to discover novel ligands based on the piperazine scaffold.

The process often begins with the creation of a library of virtual compounds, which can be derivatives of a known active molecule like 1-Piperazinepropanamide, N-methyl-. These virtual compounds are then computationally docked into the binding site of a target receptor. Molecular docking programs predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), is then calculated for each compound. nih.govresearchgate.net

For example, a screening campaign on an in-house collection of piperidine/piperazine-based compounds led to the discovery of a potent sigma receptor 1 (S1R) agonist. nih.gov The binding mode of the most promising compound was analyzed using docking studies and further refined with molecular dynamics simulations to understand the crucial interactions with amino acid residues in the receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are also frequently employed in conjunction with virtual screening. mdpi.comscispace.com QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. mdpi.com By building robust QSAR models, the activity of newly designed piperazine derivatives can be predicted, allowing for the prioritization of the most promising candidates for synthesis and experimental testing. mdpi.com

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are another critical component of modern virtual screening workflows. researchgate.netmdpi.com These predictions help to assess the drug-likeness of the designed compounds, ensuring they have favorable pharmacokinetic properties, such as good oral bioavailability. researchgate.netmdpi.com

The table below summarizes the key computational techniques used in the virtual screening of piperazine derivatives.

| Technique | Purpose | Example Application |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target receptor. | Identification of piperazine derivatives as potent inhibitors of p-glycoprotein or the androgen receptor. nih.govscispace.com |

| QSAR Modeling | Predicts the biological activity of new compounds based on their chemical structure. | Development of models to predict the mTORC1 inhibitory activity of piperazine derivatives. mdpi.com |

| Molecular Dynamics | Simulates the movement of atoms and molecules to assess the stability of ligand-receptor complexes. | Evaluation of the stability and interactions of S1R ligands in complex with the receptor. nih.gov |

| In Silico ADME | Predicts the pharmacokinetic properties and drug-likeness of compounds. | Assessment of the oral bioavailability of newly designed piperazine-based mTORC1 inhibitors. mdpi.com |

Through these integrated computational approaches, researchers can efficiently design and identify novel derivatives of 1-Piperazinepropanamide, N-methyl- with enhanced biological activity and favorable drug-like properties for a wide range of therapeutic targets.

Analytical Chemistry Research and Method Development for 1 Piperazinepropanamide, N Methyl

Development of Quantitative Analytical Methods

Quantitative analysis of piperazine (B1678402) derivatives, including "1-Piperazinepropanamide, N-methyl-," typically relies on chromatographic techniques due to their specificity and sensitivity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods.

For compounds that lack a UV-absorbing group, derivatization is a common strategy to enhance detection. researchgate.netjocpr.com A substance like "1-Piperazinepropanamide, N-methyl-" would likely undergo derivatization to allow for sensitive detection using a UV or fluorescence detector. A common derivatizing agent for piperazine and its analogues is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which reacts with the secondary amine in the piperazine ring to form a UV-active derivative. jocpr.com